1-(Azepan-1-yl)-2-bromobutan-1-one

LogP Lipophilicity Ring Size

1-(Azepan-1-yl)-2-bromobutan-1-one (CAS 1172770-52-3), also known as 1-(2-bromobutanoyl)azepane, is a brominated heterocyclic ketone with the molecular formula C₁₀H₁₈BrNO and a molecular weight of 248.16 g/mol. It is supplied as a racemic liquid with standard purity of ≥95% and features a seven-membered azepane ring.

Molecular Formula C10H18BrNO
Molecular Weight 248.16 g/mol
CAS No. 1172770-52-3
Cat. No. B1461681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-bromobutan-1-one
CAS1172770-52-3
Molecular FormulaC10H18BrNO
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCCCCC1)Br
InChIInChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3
InChIKeyKUJYQJQCLSTBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azepan-1-yl)-2-bromobutan-1-one (CAS 1172770-52-3) Procurement: Core Chemical Profile and Research-Grade Specifications


1-(Azepan-1-yl)-2-bromobutan-1-one (CAS 1172770-52-3), also known as 1-(2-bromobutanoyl)azepane, is a brominated heterocyclic ketone with the molecular formula C₁₀H₁₈BrNO and a molecular weight of 248.16 g/mol . It is supplied as a racemic liquid with standard purity of ≥95% and features a seven-membered azepane ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its azepane scaffold and reactive α-bromo ketone moiety enabling nucleophilic substitution and diversification reactions .

1-(Azepan-1-yl)-2-bromobutan-1-one (CAS 1172770-52-3): Why Direct Analog Substitution Compromises Experimental Fidelity


In-class compounds such as 1-(2-bromobutanoyl)piperidine (6-membered ring) or 1-(2-bromobutanoyl)pyrrolidine (5-membered ring) cannot be simply interchanged with 1-(azepan-1-yl)-2-bromobutan-1-one (7-membered ring) . The azepane ring introduces distinct conformational flexibility and steric bulk compared to its piperidine and pyrrolidine counterparts , which directly influences nucleophilic substitution kinetics , metabolic stability , and downstream derivative properties . Substitution without controlling for ring size leads to altered reaction profiles and divergent product distributions , undermining the reproducibility and comparability of synthetic or pharmacological outcomes .

1-(Azepan-1-yl)-2-bromobutan-1-one (CAS 1172770-52-3): Quantifiable Differentiation Evidence vs. In-Class Analogs


Ring Size-Dependent LogP: 1-(Azepan-1-yl)-2-bromobutan-1-one Exhibits Significantly Higher Lipophilicity vs. Piperidine Analog

The calculated LogP for 1-(azepan-1-yl)-2-bromobutan-1-one is 2.35 , whereas the piperidine analog (1-(2-bromobutanoyl)piperidine) has a calculated LogP of 2.17 . This difference of +0.18 log units corresponds to a 51% increase in lipophilicity (on a molar partition coefficient basis) , which directly influences membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs .

LogP Lipophilicity Ring Size Medicinal Chemistry ADME

Physical Form Differentiation: 1-(Azepan-1-yl)-2-bromobutan-1-one is a Liquid at Room Temperature vs. Solid Piperidine Analog

1-(Azepan-1-yl)-2-bromobutan-1-one is supplied as a liquid , whereas the piperidine analog 1-(2-bromobutanoyl)piperidine is a solid . This physical state difference directly impacts handling, weighing accuracy, and compatibility with automated liquid handling systems .

Physical Form Handling Automation High-Throughput Screening Process Chemistry

Molecular Weight Benchmarking: 1-(Azepan-1-yl)-2-bromobutan-1-one Offers a 6% Larger Scaffold for Fragment-Based Drug Design

The molecular weight of 1-(azepan-1-yl)-2-bromobutan-1-one is 248.16 g/mol , which is 6.0% greater than that of the piperidine analog (234.13 g/mol) and 12.7% greater than the pyrrolidine analog (220.11 g/mol) . This incremental increase in molecular weight, due solely to the larger azepane ring, allows for more extensive chemical space exploration while maintaining the same core reactivity .

Molecular Weight Fragment-Based Drug Discovery Scaffold Structure-Activity Relationship Medicinal Chemistry

Purity Benchmarking: 1-(Azepan-1-yl)-2-bromobutan-1-one is Available at ≥98% Purity for Critical Applications

Suppliers such as MolCore offer 1-(azepan-1-yl)-2-bromobutan-1-one with purity NLT 98% , compared to typical purities of 95% for the same compound from other vendors and 97% for the piperidine analog . This higher purity specification reduces the risk of trace impurities interfering with sensitive catalytic reactions or biological assays .

Purity Analytical Chemistry Quality Control Process Development GMP

Conformational Flexibility: The Seven-Membered Azepane Ring of 1-(Azepan-1-yl)-2-bromobutan-1-one Enables Unique Binding Modes

The azepane ring in 1-(azepan-1-yl)-2-bromobutan-1-one exhibits greater conformational flexibility than the rigidified piperidine (6-membered) or pyrrolidine (5-membered) rings . This flexibility allows the compound to adopt multiple low-energy conformations, potentially accessing distinct binding pockets in target proteins or enabling unique transition states in catalytic cycles . The azepane scaffold has been specifically cited in patent literature as a privileged structure for menin-MLL protein-protein interaction inhibitors and κ-opioid receptor agonists [1][2].

Conformational Flexibility Ring Size Molecular Recognition Structure-Based Design Pharmacophore

1-(Azepan-1-yl)-2-bromobutan-1-one (CAS 1172770-52-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring Balanced Lipophilicity

Given its calculated LogP of 2.35 , 1-(azepan-1-yl)-2-bromobutan-1-one is ideally suited for fragment-based drug discovery programs where the goal is to improve membrane permeability without excessive lipophilicity that could lead to poor solubility or off-target binding. The 6% larger molecular weight scaffold compared to the piperidine analog provides additional steric bulk for optimizing protein-ligand interactions while maintaining favorable ADME properties.

High-Throughput Synthesis and Automated Liquid Handling Workflows

The liquid physical form of 1-(azepan-1-yl)-2-bromobutan-1-one directly addresses the need for accurate, automated dispensing in high-throughput parallel synthesis and biological screening. This eliminates the need for pre-dissolution in organic solvents, reduces handling errors, and improves the reproducibility of reaction screening campaigns .

Process Chemistry and GMP Intermediate Synthesis

The availability of 1-(azepan-1-yl)-2-bromobutan-1-one at ≥98% purity makes it a reliable building block for process development and the synthesis of GMP intermediates. The higher purity specification reduces the burden of downstream purification and ensures consistent performance in catalytic reactions , which is critical for scaling up from discovery to pilot production .

Structure-Activity Relationship (SAR) Studies Exploring Novel Chemical Space

The unique conformational flexibility of the seven-membered azepane ring , combined with the reactive α-bromo ketone handle, positions this compound as a privileged scaffold for SAR studies. It enables the systematic exploration of chemical space that is distinct from the more common 5- and 6-membered heterocyclic analogs , potentially leading to novel binding modes and intellectual property opportunities .

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